molecular formula C28H33N3O2 B572439 Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile CAS No. 1217481-09-8

Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile

Cat. No.: B572439
CAS No.: 1217481-09-8
M. Wt: 443.6 g/mol
InChI Key: MWECWWUUZLQWRQ-UHFFFAOYSA-N
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Description

“Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile” is a chemical compound with the empirical formula C28H33N3O2 . It is used as a catalyst for the highly enantioselective reduction of phosphinyl imines in the presence of dimethylphenylsilane as the hydrogen source .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a molecular weight of 443.58 . It contains several functional groups, including two oxazoline rings and a nitrile group .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its melting point is between 266-279°C . Unfortunately, other physical and chemical properties like density, boiling point, and flash point are not available .

Scientific Research Applications

Natural Sources and Bioactivities

Research on compounds similar to the one , such as 2,4-Di-tert-butylphenol and its analogs, has been explored for their natural sources and bioactivities. These compounds are secondary metabolites produced by various organisms and have shown potent toxicity against a wide range of testing organisms. Their production by organisms raises questions about their biological roles and potential autotoxic effects, suggesting a complex interaction with the environment and living systems (Zhao et al., 2020).

Substitution of Bisphenol A

The search for alternatives to bisphenol A (BPA), due to its reproductive toxicity and endocrine-disrupting properties, has led to the development of various compounds. However, the health effects of these BPA alternatives, including their carcinogenic, mutagenic, and endocrine-disrupting potential, remain a concern. The review underscores the importance of evaluating the safety profiles of such compounds, which could be structurally related to the one you are interested in (den Braver-Sewradj et al., 2020).

Environmental and Health Impacts of BPA and Analogues

The environmental persistence and potential health impacts of BPA and its analogues have been widely studied. Research suggests that even low doses of BPA can have long-lasting effects on brain, behavior, and immune outcomes, often through epigenetic mechanisms. This raises concerns about the exposure to BPA and structurally similar compounds, highlighting the need for thorough risk assessments and consideration of their hormonal and obesogenic effects (vom Saal & Hughes, 2005).

Detection and Monitoring

The development of electrochemical sensors for the detection of BPA highlights the ongoing efforts to monitor and assess the environmental and health risks associated with exposure to such compounds. These sensors aim to provide sensitive, rapid, and cost-effective means of detecting BPA and possibly its analogues in various matrices, underscoring the importance of surveillance in public health and environmental protection (Subathra & Gunasekaran, 2014).

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, are recommended when handling this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile involves the reaction of 4-tert-butylbenzaldehyde with ethyl cyanoacetate to form 4-tert-butyl-3-(2-oxoethyl)benzaldehyde, which is then reacted with 2-amino-2-methyl-1-propanol to form 4-tert-butyl-3-(2-hydroxyethyl)-2-((2-methyl-2-propanyl)amino)benzaldehyde. This intermediate is then reacted with cyanogen bromide to form the desired product." "Starting Materials": ["4-tert-butylbenzaldehyde", "ethyl cyanoacetate", "2-amino-2-methyl-1-propanol", "cyanogen bromide"] "Reaction": [ "Step 1: Reaction of 4-tert-butylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form 4-tert-butyl-3-(2-oxoethyl)benzaldehyde.", "Step 2: Reaction of 4-tert-butyl-3-(2-oxoethyl)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a base to form 4-tert-butyl-3-(2-hydroxyethyl)-2-((2-methyl-2-propanyl)amino)benzaldehyde.", "Step 3: Reaction of 4-tert-butyl-3-(2-hydroxyethyl)-2-((2-methyl-2-propanyl)amino)benzaldehyde with cyanogen bromide in the presence of a base to form Bis[(4S)-4-(4-tert-butylphenyl)-4,5-dihydro-2-oxazolyl]acetonitrile." ]

CAS No.

1217481-09-8

Molecular Formula

C28H33N3O2

Molecular Weight

443.6 g/mol

IUPAC Name

2-[4-(4-tert-butylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]-2-[4-(4-tert-butylphenyl)-1,3-oxazolidin-2-ylidene]acetonitrile

InChI

InChI=1S/C28H33N3O2/c1-27(2,3)20-11-7-18(8-12-20)23-16-32-25(30-23)22(15-29)26-31-24(17-33-26)19-9-13-21(14-10-19)28(4,5)6/h7-14,23-24,30H,16-17H2,1-6H3

InChI Key

MWECWWUUZLQWRQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2COC(=C(C#N)C3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C)N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2COC(=C(C#N)C3=NC(CO3)C4=CC=C(C=C4)C(C)(C)C)N2

Origin of Product

United States

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